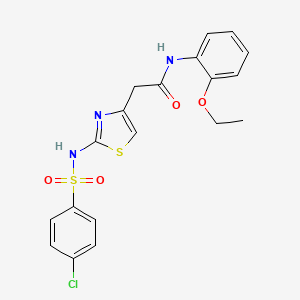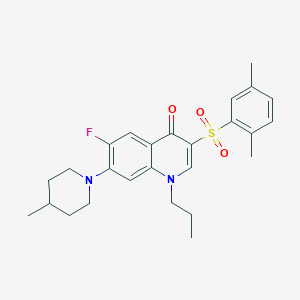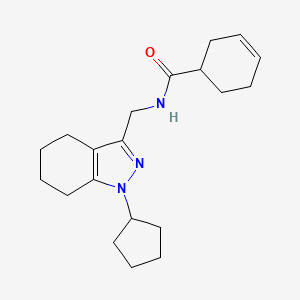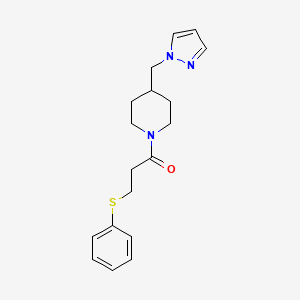![molecular formula C18H22N4O3 B2916828 8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-40-7](/img/structure/B2916828.png)
8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the synthesis of cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione , which serves as a key intermediate in the production of spirotetramat , a second-generation insecticide developed by Bayer CropScience. The synthesis includes catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction using 4-methoxycyclohexan-1-one as a raw material. The overall yield is approximately 20.4% .
Molecular Structure Analysis
The molecular formula of this compound is C₁₃H₁₈N₂O₂ . It contains a spirobicyclic ring system with an indoline moiety and a 1,3,8-triazaspiro[4.5]decane scaffold. The stereochemistry and conformation play crucial roles in its biological activity .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. These reactions are essential for its synthesis and subsequent modification .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Crystallography
One significant application of this compound is in the field of structural characterization and crystallography. For instance, the study of alaptide from synchrotron powder diffraction data has revealed the molecular structure and conformation of related compounds, demonstrating the utility of crystallographic analysis in understanding their physical and chemical properties (Rohlíček et al., 2010).
Antimicrobial and Detoxification Applications
Another area of application is in antimicrobial and detoxification technologies. A novel N-halamine precursor related to this compound has been synthesized and applied to cotton fabrics, showing promising results in antimicrobial efficacy and chemical detoxification capabilities (Ren et al., 2009).
Hypoxia-Inducible Factor Inhibition for Anemia Treatment
Research into hypoxia-inducible factor prolyl hydroxylase inhibitors has identified derivatives of this compound as efficacious in treating anemia. These studies highlight the potential for these compounds to regulate erythropoietin production, offering a novel approach for anemia therapy (Váchal et al., 2012).
Anticancer Activity
The synthesis and evaluation of derivatives have also been explored for anticancer applications. Certain derivatives have been synthesized and characterized, showing moderate to potent anticancer activity against various cancer cell lines, suggesting these compounds' potential in cancer treatment (Mane et al., 2020).
Anticonvulsant Activity
The investigation into anticonvulsant properties of derivatives has led to the identification of compounds with significant efficacy in preclinical models. This research contributes to the development of new therapeutic agents for epilepsy and seizure disorders (Obniska et al., 2006).
Wirkmechanismus
Target of Action
Similar compounds have been identified as potential pesticides , and as novel delta opioid receptor-selective agonists . The role of these targets varies from pest control in plants to potential therapeutic applications in pain management.
Mode of Action
Based on its structural similarity to spirotetramat, it may share similar properties such as two-way internal absorption and transport . This allows the compound to be transported to any part of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways related to pest development and opioid signaling .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability due to their unique absorption and transport properties .
Result of Action
Similar compounds have been shown to effectively control pests for as long as two months , and to selectively activate delta opioid receptors .
Action Environment
Similar compounds have been shown to exhibit high activity, low dosage, broad-spectrum efficacy, and environmental safety .
Eigenschaften
IUPAC Name |
8-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-20-16(24)18(19-17(20)25)7-10-21(11-8-18)12-15(23)22-9-6-13-4-2-3-5-14(13)22/h2-5H,6-12H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQFGMSHSPVVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)N3CCC4=CC=CC=C43)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916747.png)
![N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide](/img/no-structure.png)

![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B2916750.png)



![3-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2916755.png)
![3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B2916757.png)


![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)

![N-(3-chlorophenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2916765.png)